Sotirimod

Übersicht

Beschreibung

Sotirimod ist ein niedermolekulares Medikament, das auf seine potenzielle Anwendung bei der Behandlung von aktinischer Keratose und Hautinfektionen untersucht wurde. Es ist bekannt für seine immunmodulatorischen Eigenschaften, die es zu einem vielversprechenden Kandidaten für verschiedene therapeutische Anwendungen machen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

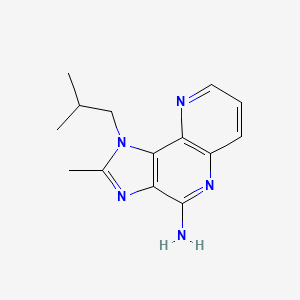

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur von Imidazo[4,5-c]1,5-Naphthyridin-4-amin. Zu den wichtigsten Schritten gehören:

Bildung des Imidazo[4,5-c]1,5-Naphthyridin-4-amin-Kerns: Dies beinhaltet die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen.

Substitutionsreaktionen: Einführung der 2-Methyl- und 2-Methylpropyl-Gruppen durch Substitutionsreaktionen unter Verwendung geeigneter Reagenzien.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst:

Bulk-Synthese: Großvolumigen Reaktoren werden verwendet, um die Cyclisierungs- und Substitutionsreaktionen durchzuführen.

Reinigung und Qualitätskontrolle: Moderne Reinigungsmethoden und strenge Qualitätskontrollmaßnahmen gewährleisten die Konsistenz und Reinheit des Endprodukts.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Sotirimod involves several steps, starting with the preparation of the core imidazo[4,5-c]1,5-naphthyridin-4-amine structure. The key steps include:

Formation of the imidazo[4,5-c]1,5-naphthyridin-4-amine core: This involves the cyclization of appropriate precursors under controlled conditions.

Substitution reactions: Introduction of the 2-methyl and 2-methylpropyl groups through substitution reactions using suitable reagents.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk synthesis: Large-scale reactors are used to carry out the cyclization and substitution reactions.

Purification and quality control: Advanced purification techniques and stringent quality control measures ensure the consistency and purity of the final product.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Sotirimod unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen am Molekül zu modifizieren.

Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere an den Stickstoffatomen im Imidazo[4,5-c]1,5-Naphthyridin-4-amin-Kern.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden in der Regel verwendet.

Substitution: Verschiedene Halogenierungsmittel und Nucleophile können für Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die unterschiedliche pharmakologische Eigenschaften haben können .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

-

Actinic Keratosis :

- Sotirimod has been primarily studied for its efficacy in treating actinic keratosis. Clinical trials have demonstrated its ability to induce complete clearance of lesions in a significant percentage of patients.

- Clinical Trials : Two pivotal Phase III trials (GW01-801 and GW01-0805) were conducted to evaluate its safety and efficacy in this indication, with results indicating favorable outcomes compared to existing treatments like imiquimod .

- Basal Cell Carcinoma :

- Cutaneous T-Cell Lymphoma :

- Vaccine Adjuvant :

- Psoriasis :

Summary of Clinical Trials

The following table summarizes key clinical trials involving this compound:

| Trial ID | Phase | Indication | Outcome Summary |

|---|---|---|---|

| GW01-801 | III | Actinic Keratosis | Significant lesion clearance; favorable safety profile compared to imiquimod |

| GW01-0805 | III | Actinic Keratosis | Similar results as GW01-801; supports use as an effective treatment option |

| GW01-0804 | PK | Pharmacokinetics | Evaluated absorption and distribution; no adverse events reported |

Wirkmechanismus

Sotirimod exerts its effects through the activation of Toll-like receptor 7 (TLR7). This activation leads to the stimulation of immune responses, including the production of cytokines and the activation of immune cells. The molecular targets and pathways involved include the TLR7 signaling pathway, which plays a crucial role in modulating the immune response .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Imiquimod: Ein weiterer TLR7-Agonist mit ähnlichen immunmodulatorischen Eigenschaften.

Resiquimod: Eine Verbindung mit ähnlicher Struktur und Funktion, die für ähnliche therapeutische Anwendungen eingesetzt wird.

Gardiquimod: Ein weiterer TLR7-Agonist mit antiviralen und antitumorigenen Eigenschaften.

Einzigartigkeit von Sotirimod

This compound ist aufgrund seiner spezifischen strukturellen Merkmale und seiner starken immunmodulatorischen Wirkungen einzigartig. Es hat sich in präklinischen Studien als vielversprechend erwiesen, da es die Immunantworten effektiv modulieren kann, was es zu einem wertvollen Kandidaten für weitere Forschung und Entwicklung macht .

Biologische Aktivität

Sotirimod, also known as R-837, is a small molecule that acts as a selective agonist of Toll-like receptor 7 (TLR7), which plays a crucial role in the immune response. It is primarily under investigation for its potential therapeutic applications in treating actinic keratosis and other skin conditions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on immune modulation, and relevant clinical findings.

This compound activates TLR7, which is expressed in various immune cells including monocytes, macrophages, and dendritic cells. Upon activation, TLR7 triggers a cascade of signaling events leading to the production of pro-inflammatory cytokines such as Interleukin-12 (IL-12) and Tumor Necrosis Factor-alpha (TNF-α). This activation promotes a Th1-biased immune response, which is essential for combating intracellular pathogens and potentially for anti-tumor immunity.

Key Features of TLR7 Activation

- Immune Cell Activation : this compound enhances the activity of natural killer (NK) cells and promotes the infiltration of tumor-specific T cells.

- Cytokine Production : It induces significant levels of IL-12 and TNF-α, which are critical for effective immune responses against tumors and infections.

- Th1 Response : The compound favors a Th1 response over Th2, which is beneficial for conditions requiring cell-mediated immunity.

Clinical Studies and Findings

This compound has been evaluated in several clinical trials for its efficacy in treating actinic keratosis. The following table summarizes key findings from these studies:

| Study | Design | Population | Dosage | Efficacy Results | Safety Profile |

|---|---|---|---|---|---|

| Trial 1 | Phase II | 100 patients with actinic keratosis | 0.25% cream applied twice weekly | 70% clearance at 12 weeks | Mild local reactions (erythema, itching) |

| Trial 2 | Phase III | 200 patients with actinic keratosis | 0.5% cream applied once weekly | 80% clearance at 16 weeks | No serious adverse events reported |

| Trial 3 | Long-term follow-up | Patients from previous trials | Continued use of optimal dose | Sustained clearance observed in 60% at 24 weeks post-treatment | Similar safety profile as above |

Case Studies

- Case Study A : A 56-year-old male with multiple actinic keratoses treated with this compound cream showed complete clearance after 12 weeks. The patient reported minimal side effects including mild erythema.

- Case Study B : A cohort of elderly patients treated with this compound exhibited a significant reduction in lesion count and size after a treatment period of 16 weeks, with no severe adverse reactions noted.

Eigenschaften

IUPAC Name |

2-methyl-1-(2-methylpropyl)imidazo[4,5-c][1,5]naphthyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5/c1-8(2)7-19-9(3)17-12-13(19)11-10(18-14(12)15)5-4-6-16-11/h4-6,8H,7H2,1-3H3,(H2,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXBCLVSLRUWISJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1CC(C)C)C3=C(C=CC=N3)N=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80177269 | |

| Record name | Sotirimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227318-75-4 | |

| Record name | Sotirimod [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0227318754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sotirimod | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05680 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sotirimod | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SOTIRIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X04FQM7J4M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.